molecular formula C9H10N4O B1325077 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine CAS No. 933754-48-4

2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine

Katalognummer: B1325077
CAS-Nummer: 933754-48-4
Molekulargewicht: 190.2 g/mol
InChI-Schlüssel: ZRWGYOOCIXFUPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.

    Attachment of the Ethanamine Group: The ethanamine group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group on the oxadiazole ring is replaced by an amine group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and halides, often under basic or acidic conditions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-oxadiazole compounds exhibit notable antimicrobial activity. In particular, studies have shown that certain oxadiazole derivatives can inhibit the growth of various bacterial strains and fungi. The compound 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine has been evaluated for its antibacterial efficacy against gram-positive and gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth at low concentrations .

Analgesic and Anti-inflammatory Effects

Studies have highlighted the analgesic and anti-inflammatory properties of oxadiazole derivatives. For instance, compounds similar to this compound have been tested for their ability to reduce pain and inflammation in animal models. The results suggest that these compounds can significantly inhibit edema formation when compared to standard anti-inflammatory drugs like indomethacin .

Anticancer Activity

Recent investigations into the anticancer potential of oxadiazole derivatives have revealed that they can selectively inhibit cancer cell proliferation. The compound has shown promise in targeting specific cancer-related pathways, making it a candidate for further development in cancer therapy. In vitro studies have demonstrated that certain oxadiazole analogs can induce apoptosis in cancer cell lines while sparing normal cells .

Green Synthesis Approaches

The synthesis of this compound has been explored using environmentally friendly methods such as microwave-assisted synthesis. This technique not only enhances the yield but also reduces the reaction time compared to traditional methods. The use of green solvents and catalysts during synthesis has been emphasized to minimize environmental impact .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Researchers have conducted SAR studies to identify functional groups that enhance the efficacy of compounds like this compound against specific targets such as carbonic anhydrases involved in tumor progression .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated a series of oxadiazole derivatives for their antimicrobial properties. Among them, this compound was found to exhibit significant activity against both Staphylococcus aureus and Escherichia coli strains at concentrations lower than those required for traditional antibiotics .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, researchers administered various oxadiazole derivatives to animal models induced with inflammation. The results indicated that compounds similar to this compound significantly reduced paw edema compared to control groups treated with saline solution .

Data Summary Table

PropertyFindings
Antimicrobial ActivityEffective against gram-positive and negative bacteria
Analgesic ActivitySignificant reduction in edema compared to indomethacin
Anticancer PotentialInduces apoptosis in cancer cell lines
Synthesis MethodMicrowave-assisted green synthesis

Wirkmechanismus

The mechanism of action of 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Pyridin-2-yl)-1,3,4-oxadiazole
  • 2-(Pyridin-4-yl)-1,3,4-oxadiazole
  • 2-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethanamine

Uniqueness

2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethanamine group provides additional sites for chemical modification, making it a versatile scaffold for drug design and other applications.

Biologische Aktivität

The compound 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its potential as an antibacterial, anticancer, and antiparasitic agent.

Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

This compound features a pyridine ring linked to an oxadiazole moiety, which is known for enhancing biological activity due to its ability to mimic bioisosteres in drug design.

Antibacterial Activity

Recent studies have shown that oxadiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. faecalis40 µg/mL
This compoundP. aeruginosa50 µg/mL

These findings indicate that the compound has comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

Oxadiazole derivatives have also been investigated for their anticancer properties. A study on structurally related compounds revealed that they exhibit cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)92.4
CaCo-2 (Colon Adenocarcinoma)85.0
H9c2 (Cardiac Myoblasts)78.0

The activity of these compounds suggests that modifications in the oxadiazole structure can enhance their potency against cancer cells .

Antiparasitic Activity

The compound's potential as an antiparasitic agent has been explored in relation to malaria treatment. Research indicates that similar oxadiazole derivatives can inhibit Plasmodium falciparum, the causative agent of malaria:

CompoundEC50 (µM)
This compound0.263
Related Oxadiazole Derivative0.123

This data highlights the importance of structural modifications in enhancing the efficacy of oxadiazole-based compounds against parasitic infections .

Case Study 1: Antimicrobial Efficacy

In a study focusing on antimicrobial activity, researchers synthesized several oxadiazole derivatives and tested their efficacy against a panel of bacteria and fungi. The results indicated that the presence of the pyridine ring significantly enhanced the antibacterial activity compared to other derivatives lacking this feature.

Case Study 2: Anticancer Properties

A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of oxadiazole derivatives. The results demonstrated that compounds with a pyridine substituent showed higher potency in inhibiting cell proliferation than those without it.

Eigenschaften

IUPAC Name

2-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-4-3-8-12-13-9(14-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWGYOOCIXFUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640517
Record name 2-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933754-48-4
Record name 2-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.